molecular formula C9H15NO B1281686 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol CAS No. 54609-15-3

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

Cat. No. B1281686
CAS RN: 54609-15-3
M. Wt: 153.22 g/mol
InChI Key: GOUOXVSGSPMQQY-UHFFFAOYSA-N
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Description

The compound "3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol involves the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium . Similarly, the synthesis of various substituted pyrrole derivatives, such as ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, involves characterizing the compound using spectroscopic techniques and confirming the structure through quantum chemical calculations .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and mass spectroscopy, as well as X-ray diffraction analysis. For example, the crystal structure of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol was determined by X-ray diffraction, revealing a monoclinic space group . The distances and angles in the pyrrole ring indicate electron delocalization, which is a common feature of aromatic compounds .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions, including hydrogen bonding and dimerization. Anion-anion assembly in compounds containing pyrrole units can lead to the formation of polyanionic chains linked via hydrogen-bonding arrays . Additionally, the formation of dimers through intermolecular hydrogen bonding is a recurring theme in the chemistry of pyrrole derivatives, as seen in the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the nature of substituents on the pyrrole ring. Quantum chemical calculations, such as density functional theory (DFT), are used to predict various properties, including thermodynamic parameters, vibrational frequencies, and electronic transitions . The reactivity of these compounds can be assessed using global and local reactivity descriptors, such as electrophilicity indices and Fukui functions, to determine the reactive sites within the molecule .

Scientific Research Applications

Antimicrobial Applications

A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, including compounds related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol, were synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic pyrrole ring (Hublikar et al., 2019). Additionally, the introduction of a methoxy group in the structure was found to increase this activity.

Synthesis of Isoxazoline Incorporated Pyrrole Derivatives

Novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole (AFI1-AFI6) derivatives have been synthesized, showing potential as antimicrobial agents. The reaction involved 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-1-phenylprop-2-en-1-one, which is structurally related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol (Kumar, Pankaj, & Nihana, 2017).

Synthesis of Expanded Calix[n]pyrroles and Analogues

Meso-Dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes have been synthesized. The process involves compounds structurally similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol. These compounds are essential for creating a diverse range of cyclic oligomers with various applications in material science and chemistry (Nagarajan, Ka, & Lee, 2001).

Alkylation and Ring Closure Reactions

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized in alkylation and ring closure reactions to generate a diverse library of compounds. These reactions demonstrate the versatility of pyrrole derivatives in synthesizing various heterocyclic structures (Roman, 2013).

Organocatalyst Applications

3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative, has been used as an effective organocatalyst for asymmetric Michael addition. The compound's synthesis and characterization are crucial for understanding its catalyzing mechanism, which demonstrates the role of pyrrole derivatives in catalysis (Yan-fang, 2008).

Safety And Hazards

The safety and hazards of “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would depend on its specific properties. Pyrrole itself is flammable and can form explosive mixtures with air . It’s also harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

The future directions for research on “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would depend on its potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUOXVSGSPMQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

CAS RN

54609-15-3
Record name 2,5-Dimethyl-1H-pyrrole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54609-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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